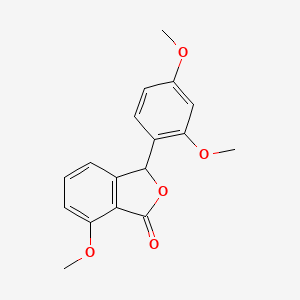![molecular formula C11H22OSi B14219907 Trimethyl[(6-methylhepta-1,3-dien-2-YL)oxy]silane CAS No. 529494-84-6](/img/structure/B14219907.png)
Trimethyl[(6-methylhepta-1,3-dien-2-YL)oxy]silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl[(6-methylhepta-1,3-dien-2-YL)oxy]silane is an organosilicon compound with the molecular formula C11H22OSi This compound is characterized by the presence of a trimethylsilyl group attached to a 6-methylhepta-1,3-dien-2-yloxy moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[(6-methylhepta-1,3-dien-2-YL)oxy]silane typically involves the reaction of a suitable precursor with trimethylchlorosilane in the presence of a base. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reaction. The reaction can be represented as follows: [ \text{Precursor} + \text{(CH}_3\text{)}_3\text{SiCl} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl[(6-methylhepta-1,3-dien-2-YL)oxy]silane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of organosilicon compounds with different functional groups.
Aplicaciones Científicas De Investigación
Trimethyl[(6-methylhepta-1,3-dien-2-YL)oxy]silane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: It is used in the production of silicone-based materials, coatings, and adhesives.
Mecanismo De Acción
The mechanism by which Trimethyl[(6-methylhepta-1,3-dien-2-YL)oxy]silane exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The compound can participate in nucleophilic substitution reactions, where the trimethylsilyl group acts as a leaving group. Additionally, the presence of the 6-methylhepta-1,3-dien-2-yloxy moiety can influence the reactivity and selectivity of the compound in different chemical environments.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilane: A simpler organosilicon compound with the formula (CH3)3SiH.
Triisopropyl[(trimethylsilyl)ethynyl]silane: Another organosilicon compound with different substituents.
Uniqueness
Trimethyl[(6-methylhepta-1,3-dien-2-YL)oxy]silane is unique due to the presence of the 6-methylhepta-1,3-dien-2-yloxy moiety, which imparts distinct chemical properties and reactivity compared to other organosilicon compounds. This uniqueness makes it valuable in specific applications where tailored reactivity and selectivity are required.
Propiedades
Número CAS |
529494-84-6 |
|---|---|
Fórmula molecular |
C11H22OSi |
Peso molecular |
198.38 g/mol |
Nombre IUPAC |
trimethyl(6-methylhepta-1,3-dien-2-yloxy)silane |
InChI |
InChI=1S/C11H22OSi/c1-10(2)8-7-9-11(3)12-13(4,5)6/h7,9-10H,3,8H2,1-2,4-6H3 |
Clave InChI |
MHIHDXOJSGVNQT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC=CC(=C)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-Azidophenyl)[(2S)-2-ethenyl-2-methylpyrrolidin-1-yl]methanone](/img/structure/B14219824.png)

![1,5-Dithiaspiro[5.5]undecane, 10-methyl-7-(1-methylethyl)-](/img/structure/B14219841.png)
![N-(6-Aminopyridin-2-yl)-N'-[2-(dimethylamino)ethyl]urea](/img/structure/B14219842.png)


![10-{4-[(Acetylsulfanyl)methyl]phenyl}anthracene-1,8-dicarboxylic acid](/img/structure/B14219869.png)



![3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-1H-indole](/img/structure/B14219893.png)
![1-[4-(Diphenylamino)phenoxy]propan-2-yl prop-2-enoate](/img/structure/B14219896.png)


